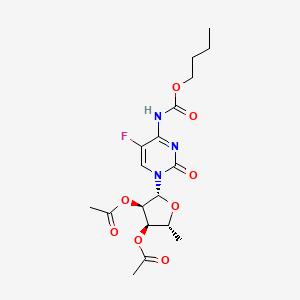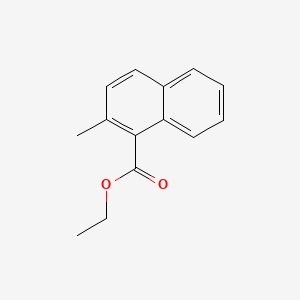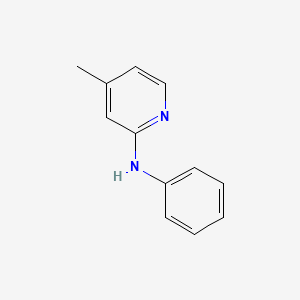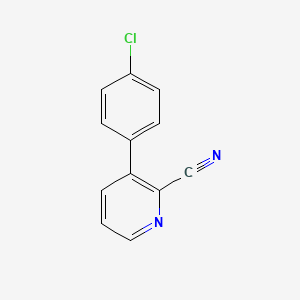
PENTANEDIOIC-D6 ANHYDRIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a chemical compound with the molecular formula C5D6O3 and a molecular weight of 130.16 g/mol. This compound is characterized by the replacement of hydrogen atoms with deuterium, making it useful in various scientific research applications, particularly in studies involving isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions: Pentanedioic-d6 anhydride can be synthesized through the deuteration of glutaric anhydride. The process involves the exchange of hydrogen atoms with deuterium atoms, typically using deuterium oxide (D2O) as the deuterium source. The reaction is carried out under controlled conditions to ensure complete deuteration.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterium oxide and ensure the purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
化学反应分析
Types of Reactions: Pentanedioic-d6 anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form deuterated glutaric acid.
Esterification: Reacts with alcohols to form deuterated esters.
Amidation: Reacts with amines to form deuterated amides.
Common Reagents and Conditions:
Hydrolysis: Water or deuterium oxide (D2O) under acidic or basic conditions.
Esterification: Alcohols in the presence of acid catalysts.
Amidation: Amines under mild heating conditions.
Major Products:
Hydrolysis: Deuterated glutaric acid.
Esterification: Deuterated esters.
Amidation: Deuterated amides.
科学研究应用
Pentanedioic-d6 anhydride is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.
Medicine: Utilized in drug development to investigate the pharmacokinetics and metabolism of pharmaceutical compounds.
Industry: Applied in the production of deuterated compounds for various industrial processes, including the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of pentanedioic-d6 anhydride involves its ability to undergo chemical reactions similar to its non-deuterated counterpart, glutaric anhydride. The presence of deuterium atoms provides unique insights into reaction mechanisms by altering the kinetic isotope effects. This allows researchers to study the detailed pathways and intermediates involved in chemical reactions.
相似化合物的比较
Glutaric Anhydride: The non-deuterated form of pentanedioic-d6 anhydride.
Succinic Anhydride: A similar cyclic anhydride with a shorter carbon chain.
Maleic Anhydride: Another cyclic anhydride with a different structure and reactivity.
Uniqueness: this compound is unique due to its deuterium content, which makes it valuable for isotopic labeling studies. This property distinguishes it from other similar compounds and enhances its utility in scientific research.
属性
CAS 编号 |
1219794-53-2 |
|---|---|
分子式 |
C5H6O3 |
分子量 |
120.137 |
IUPAC 名称 |
3,3,4,4,5,5-hexadeuteriooxane-2,6-dione |
InChI |
InChI=1S/C5H6O3/c6-4-2-1-3-5(7)8-4/h1-3H2/i1D2,2D2,3D2 |
InChI 键 |
VANNPISTIUFMLH-NMFSSPJFSA-N |
SMILES |
C1CC(=O)OC(=O)C1 |
同义词 |
PENTANEDIOIC-D6 ANHYDRIDE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


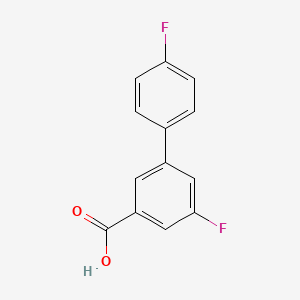
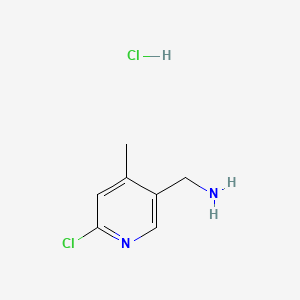
![2-((Benzyloxy)carbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B597784.png)
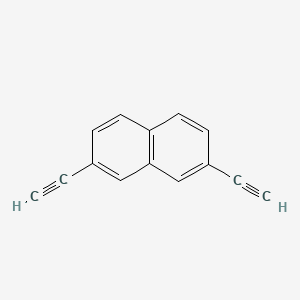

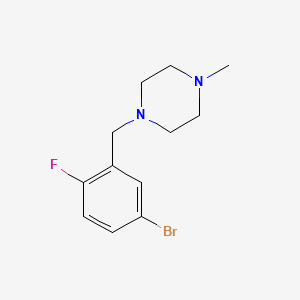
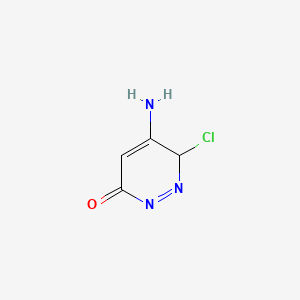
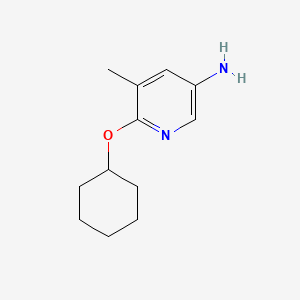
![4-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B597795.png)
